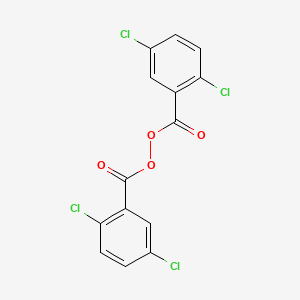

Peroxide, bis(2,5-dichlorobenzoyl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(2,5-dichlorobenzoyl) Peroxide: is an organic peroxide compound widely used in various industrial applications. It is known for its ability to initiate polymerization reactions and act as a cross-linking agent in the production of silicone rubbers. The compound is characterized by its two dichlorobenzoyl groups connected by a peroxide linkage, making it a potent source of free radicals upon decomposition.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Bis(2,5-dichlorobenzoyl) Peroxide typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out in an organic solvent such as toluene or chloroform. The process involves the following steps:

- Dissolve 2,5-dichlorobenzoyl chloride in an organic solvent.

- Slowly add hydrogen peroxide to the solution while maintaining the temperature below 10°C.

- Add a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.

- Stir the mixture for several hours to ensure complete reaction.

- Filter the precipitated Bis(2,5-dichlorobenzoyl) Peroxide and wash it with cold water to remove any impurities.

- Dry the product under reduced pressure.

Industrial Production Methods: In industrial settings, the production of Bis(2,5-dichlorobenzoyl) Peroxide is scaled up using similar reaction conditions but with larger reactors and continuous processing techniques. The use of automated systems ensures precise control of temperature, reactant addition, and product isolation, leading to higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(2,5-dichlorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of chemical reactions, including:

Polymerization: Initiates the polymerization of monomers such as styrene, methyl methacrylate, and vinyl chloride.

Cross-linking: Facilitates the cross-linking of silicone rubbers, enhancing their mechanical properties.

Oxidation: Acts as an oxidizing agent in organic synthesis.

Common Reagents and Conditions:

Polymerization: Typically carried out at elevated temperatures (50-100°C) in the presence of monomers and solvents.

Cross-linking: Conducted at lower temperatures (20-50°C) in the presence of silicone rubber compounds.

Oxidation: Requires the presence of substrates such as alcohols or alkenes and is performed under mild conditions.

Major Products:

Polymerization: Produces high molecular weight polymers.

Cross-linking: Results in cross-linked silicone rubber with improved elasticity and strength.

Oxidation: Yields oxidized products such as ketones and epoxides.

Applications De Recherche Scientifique

Chemistry:

- Used as an initiator in the polymerization of various monomers to produce plastics and resins.

- Employed in the synthesis of fine chemicals and pharmaceuticals.

Biology:

- Investigated for its potential use in controlled drug release systems due to its ability to generate free radicals.

Medicine:

- Explored for its antimicrobial properties and potential use in disinfectants and antiseptics.

Industry:

- Widely used in the production of silicone rubbers, adhesives, and coatings.

- Acts as a curing agent in the manufacture of composite materials.

Mécanisme D'action

Mechanism: The primary mechanism of action of Bis(2,5-dichlorobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond upon heating or exposure to light. This cleavage generates two 2,5-dichlorobenzoyl radicals, which can further decompose to form dichlorobenzene and carbon dioxide. The generated radicals initiate polymerization or cross-linking reactions by reacting with monomers or

Propriétés

Numéro CAS |

20358-16-1 |

|---|---|

Formule moléculaire |

C14H6Cl4O4 |

Poids moléculaire |

380.0 g/mol |

Nom IUPAC |

(2,5-dichlorobenzoyl) 2,5-dichlorobenzenecarboperoxoate |

InChI |

InChI=1S/C14H6Cl4O4/c15-7-1-3-11(17)9(5-7)13(19)21-22-14(20)10-6-8(16)2-4-12(10)18/h1-6H |

Clé InChI |

JVXHNZWBWQKDDA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1Cl)C(=O)OOC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B13668425.png)

![5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13668470.png)